

The Multifaceted Function of SR-31747: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-31747

Cat. No.: B1682618

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Abstract

SR-31747 is a synthetic ligand that has garnered significant interest for its dual immunomodulatory and antiproliferative activities. Primarily recognized as a sigma receptor ligand, its mechanism of action extends to the potent inhibition of cholesterol biosynthesis, a critical pathway for cell proliferation and survival. This technical guide provides a comprehensive overview of the function of **SR-31747**, with a focus on its molecular targets, downstream signaling effects, and its potential as a therapeutic agent, particularly in oncology. The information is presented with structured data tables, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and drug development professionals.

Molecular Targets and Binding Affinity

SR-31747 interacts with multiple protein targets, contributing to its complex pharmacological profile. Its primary binding sites include sigma receptors and the emopamil-binding protein (EBP), which functions as a Δ^8 - Δ^7 sterol isomerase.

SR-31747 is a sigma ligand that interacts with four proteins in human cells: SRBP-1 (sigma-1), sigma-2, HSI (human sterol isomerase, also known as EBP), and its relative SRBP-2. It exhibits a high affinity for its binding sites, as demonstrated in studies with rat spleen

membranes.[1] The interaction of **SR-31747** with sigma sites has been described as a non-competitive, allosteric modulation.[1]

Target Protein	Ligand	Kd (nM)	Bmax (fmol/mg protein)	Tissue/Cell Line	Reference
Sigma Sites	[3H]SR-31747	0.66	5646	Rat Spleen Membranes	[1]

Antiproliferative Activity

A key function of **SR-31747** is its ability to inhibit the proliferation of various cancer cell lines, an effect that is observed in a time- and concentration-dependent manner.[1] This activity is particularly pronounced in breast and prostate cancer models.

The antiproliferative effects of **SR-31747** are primarily mediated through its inhibition of the $\Delta 8$ - $\Delta 7$ sterol isomerase (EBP).[2][3] This enzymatic blockade disrupts the cholesterol biosynthesis pathway, leading to the accumulation of sterol intermediates and a depletion of cholesterol, which is essential for cell membrane integrity and signaling.[3] The antiproliferative activity of **SR-31747** can be reversed by the addition of exogenous cholesterol.[3]

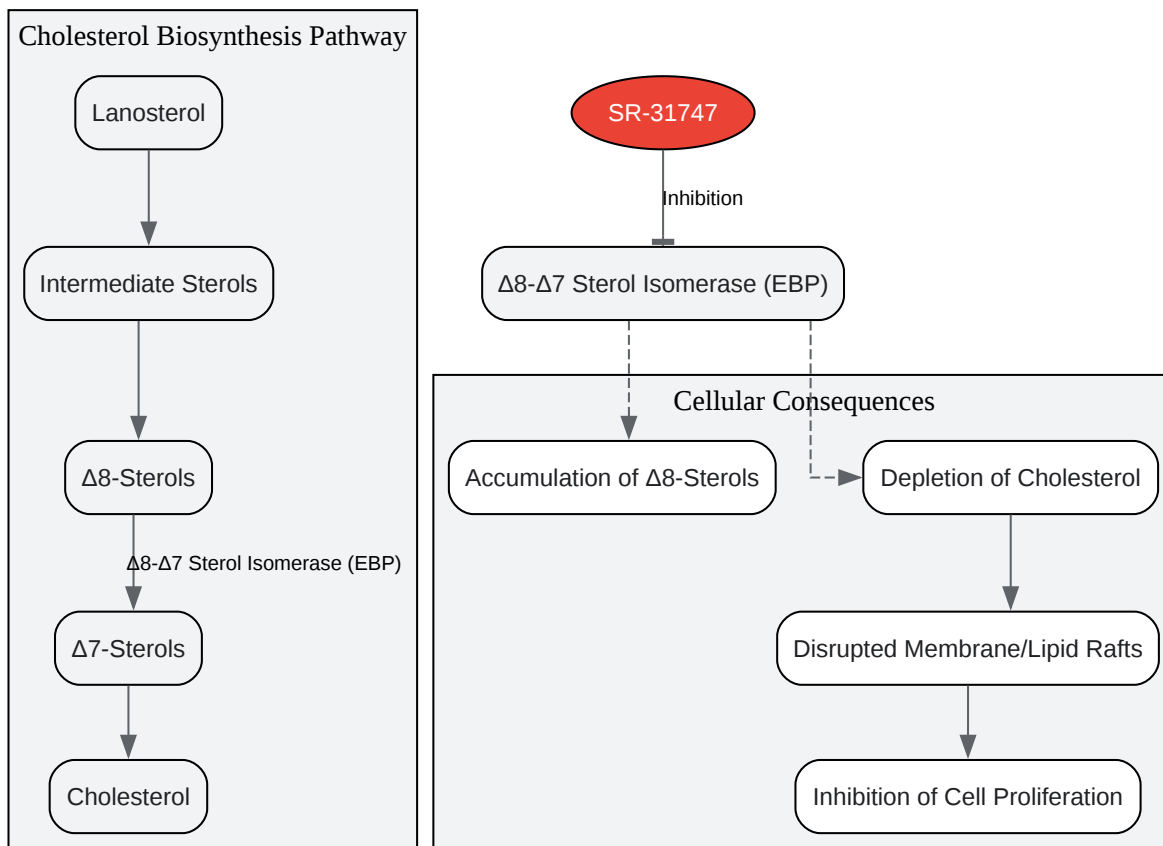
While specific IC50 values for **SR-31747** across a wide range of breast and prostate cancer cell lines are not available in a single comprehensive table, studies have shown that nanomolar concentrations of **SR-31747** dramatically inhibit the proliferation of both hormone-responsive and -unresponsive breast and prostate cancer cell lines.[4]

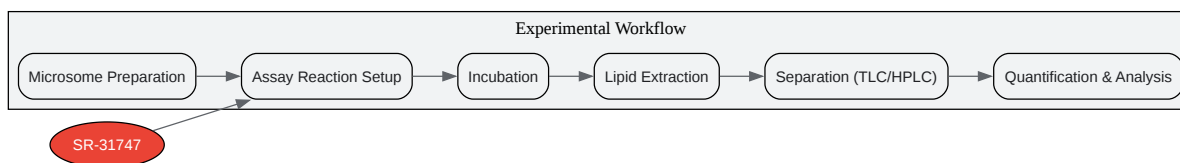
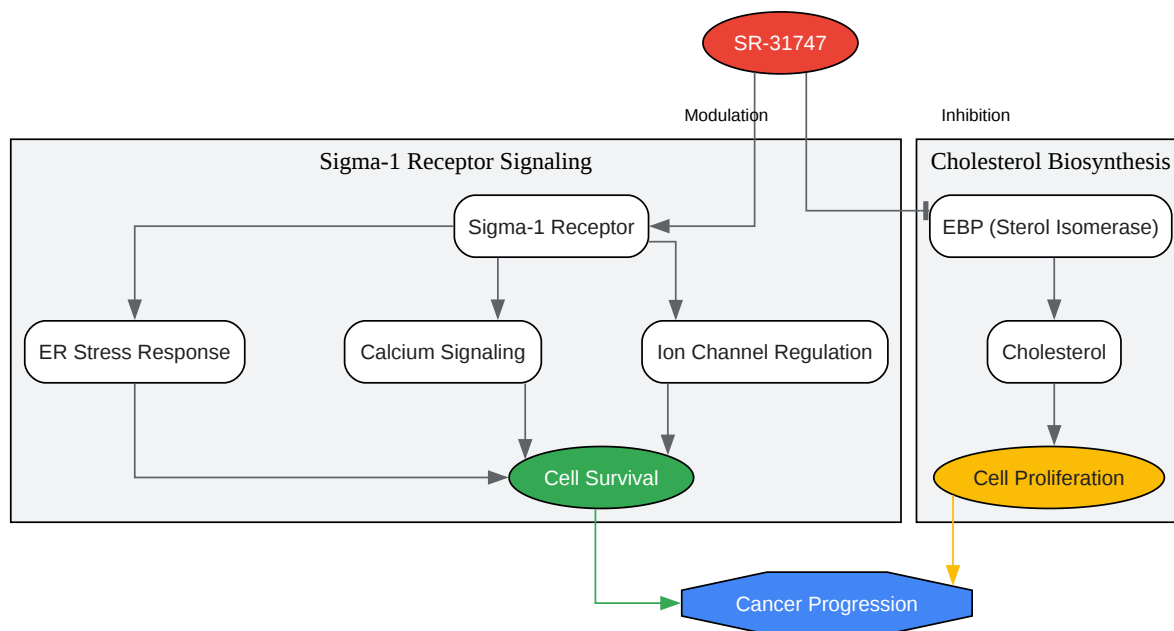
Mechanism of Action: Inhibition of Sterol Isomerase and Downstream Signaling

The primary mechanism driving the antiproliferative effects of **SR-31747** is the inhibition of the $\Delta 8$ - $\Delta 7$ sterol isomerase (EBP), a critical enzyme in the post-lanosterol segment of cholesterol biosynthesis.

Cholesterol Biosynthesis Pathway Inhibition

Inhibition of the $\Delta 8$ - $\Delta 7$ sterol isomerase by **SR-31747** leads to the accumulation of $\Delta 8$ -sterols and a subsequent depletion of downstream cholesterol.^[3] This disruption of sterol metabolism has profound effects on cellular processes that are highly dependent on cholesterol, such as cell membrane formation, lipid raft organization, and signal transduction.





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- To cite this document: BenchChem. [The Multifaceted Function of SR-31747: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682618#what-is-the-function-of-sr-31747]

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